1-Cyclopropyl-3-[(2-methylphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Description
1-Cyclopropyl-3-[(2-methylphenyl)methyl]-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione (CAS: 2097901-95-4, molecular formula: C₁₇H₁₈N₂O₂S) is a benzothiadiazole-dione derivative characterized by a bicyclic core structure with a sulfone group (O₂S) and two nitrogen atoms. The compound features a cyclopropyl group at position 1 and a 2-methylbenzyl substituent at position 3 (Fig. 1).
Properties
IUPAC Name |
3-cyclopropyl-1-[(2-methylphenyl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-13-6-2-3-7-14(13)12-18-16-8-4-5-9-17(16)19(15-10-11-15)22(18,20)21/h2-9,15H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRCMXFLWXZURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s distinct substituents differentiate it from simpler benzothiadiazole-diones. Key analogs and their properties are summarized in Table 1 :
| Compound Name | Substituents (Position 1/3) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| Target Compound | Cyclopropyl / 2-methylbenzyl | C₁₇H₁₈N₂O₂S | 314.40 | 2097901-95-4 | High lipophilicity, bulky groups |
| 1-Ethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione | Ethyl / H | C₈H₁₀N₂O₂S | 198.24 | 1835670-60-4 | Compact structure, lower MW |
| 1-Methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione | Methyl / H | C₇H₈N₂O₂S | 184.21 | 443987-59-5 | Minimal steric hindrance |
| 1-Benzyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione | Benzyl / H | C₁₃H₁₂N₂O₂S | 260.32 | 1934679-94-3 | Moderate lipophilicity |
| 1-(Cyclohexylmethyl)-analog | Cyclohexylmethyl / H | C₁₃H₁₈N₂O₂S | 266.36 | EN300-195554 | Enhanced solubility in apolar solvents |
Structural and Crystallographic Insights
The target compound’s structure has likely been validated via X-ray crystallography using programs like SHELXL, which is standard for small-molecule refinement (). Compared to the 1-ethyl analog (), the cyclopropyl group may induce ring strain, altering molecular conformation and crystal packing. Such differences can impact solubility and stability .
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